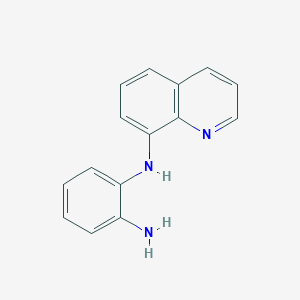
1,2-Benzenediamine, N-8-quinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediamine, N-8-quinolinyl-: is a compound that combines the structural features of 1,2-benzenediamine and quinoline. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the benzenediamine and quinoline moieties in its structure allows for diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N-8-quinolinyl- typically involves the functionalization of 1,2-benzenediamine with quinoline derivatives. One common method includes the nucleophilic aromatic substitution of a quinoline derivative with 1,2-benzenediamine. For example, the reaction of 8-chloroquinoline with 1,2-benzenediamine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N-8-quinolinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzenediamine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Bases like potassium carbonate and solvents such as dimethylformamide (DMF) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-based quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,2-Benzenediamine, N-8-quinolinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N-8-quinolinyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzenediamine portion can form hydrogen bonds and other interactions with proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity and the modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine:
8-Aminoquinoline: This compound contains the quinoline structure but lacks the benzenediamine component.
Quinoline: A basic heterocyclic aromatic organic compound with a structure similar to benzene fused with pyridine.
Uniqueness
1,2-Benzenediamine, N-8-quinolinyl- is unique due to the combination of the benzenediamine and quinoline structures, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92554-58-0 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-N-quinolin-8-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C15H13N3/c16-12-7-1-2-8-13(12)18-14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H,16H2 |
InChI Key |
GMWMTHWSVLVUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




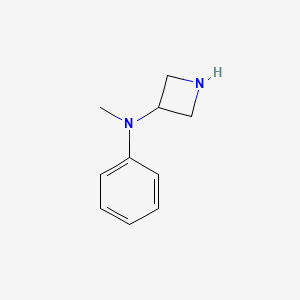
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)
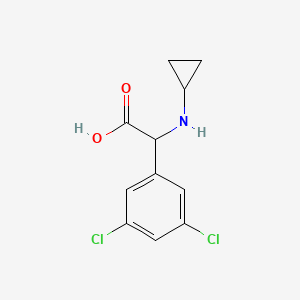
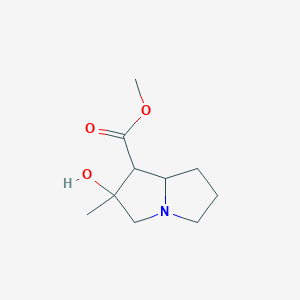

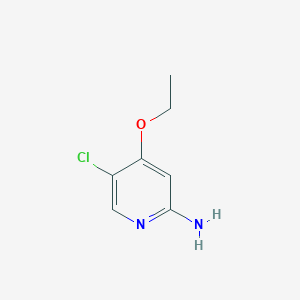


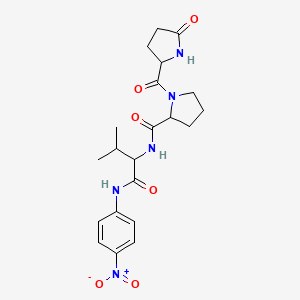


![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
